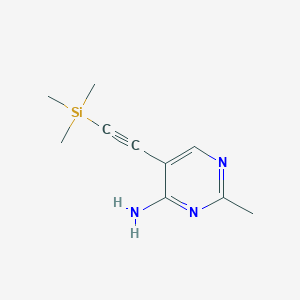
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and trimethylsilylacetylene.
Reaction Conditions: The key step involves the coupling of 2-methylpyrimidine with trimethylsilylacetylene under palladium-catalyzed conditions. This reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.
科学的研究の応用
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of advanced materials and agrochemicals.
作用機序
The mechanism of action of 2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
類似化合物との比較
Similar Compounds
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-((Trimethylsilyl)ethynyl)aniline: Contains an aniline group instead of a pyrimidine ring.
Uniqueness
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine is unique due to its specific combination of a pyrimidine ring and a trimethylsilyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
特性
分子式 |
C10H15N3Si |
|---|---|
分子量 |
205.33 g/mol |
IUPAC名 |
2-methyl-5-(2-trimethylsilylethynyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N3Si/c1-8-12-7-9(10(11)13-8)5-6-14(2,3)4/h7H,1-4H3,(H2,11,12,13) |
InChIキー |
PEQAWGOSVZFIEC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)N)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)











![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)

